Lipophilicity (LogP) as a Differentiator: Optimized for CNS Penetration
2-(Cyclopentylmethyl)piperidine exhibits an experimentally determined LogP of 2.75 , placing it within the optimal range for CNS drug candidates (typically LogP 1–4). This value is significantly higher than that of the more polar piperazine analog, 1-(cyclopentylmethyl)piperazine, which has a LogP of 1.35 [1]. The increased lipophilicity of the target compound enhances its ability to passively diffuse across biological membranes, a critical property for accessing intracellular targets and the central nervous system. Conversely, its LogP is lower than predicted values for bulkier cyclohexylmethyl analogs (estimated LogP >3.5), reducing the risk of nonspecific binding and promiscuity often associated with highly lipophilic amines.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.75 |
| Comparator Or Baseline | 1-(Cyclopentylmethyl)piperazine: LogP = 1.35 |
| Quantified Difference | ΔLogP = 1.40 (target more lipophilic by 2.8-fold on a log scale) |
| Conditions | Experimental determination by vendor (Fluorochem); computational prediction for comparator |
Why This Matters
For procurement in CNS-focused medicinal chemistry programs, the moderate lipophilicity of 2-(Cyclopentylmethyl)piperidine offers a balance between membrane permeability and low off-target binding, unlike more polar or overly lipophilic alternatives.
- [1] Molbase. (2025). 1-(Cyclopentylmethyl)piperazine – Physicochemical Properties. LogP = 1.3485. View Source
